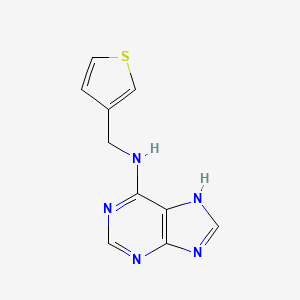

N-(3-thienylmethyl)-9H-purin-6-amine

Vue d'ensemble

Description

“N-(3-thienylmethyl)-9H-purin-6-amine” is a chemical compound that belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, a bicyclic aromatic compound made up of two six-membered rings .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of interest for many researchers. Thiazole-based analogs, which include “this compound”, have been studied extensively due to their potential as biologically active compounds . The focus has been on modifications to the pyrimidine ring, with enzymatic recognition often modulated by C2 and C4 substituents .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a purine moiety, a bicyclic aromatic compound made up of two six-membered rings . The compound has a molecular formula of C12H19NS and an average mass of 209.351 Da .Mécanisme D'action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the main protease (3CL pro) of SARS-CoV-2 .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The β-lactam antibiotics, which also contain a heterocyclic ring, have been extensively studied for their pharmacokinetic properties .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The synthesis of thiazole derivatives often takes place in specific conditions, such as in aqueous ethanol containing a catalytic amount of phase-transfer and using sodium iodide at 85 °c under aerobic conditions .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(3-thienylmethyl)-9H-purin-6-amine 2179 in lab experiments is its high selectivity for P2Y1 receptors, which allows for the specific targeting of these receptors without affecting other purinergic receptors. Another advantage is its availability and relatively low cost, compared to other P2Y1 receptor antagonists. However, one limitation of using this compound 2179 is its relatively low potency, which may require higher concentrations to achieve the desired effects. Another limitation is the potential for off-target effects, particularly at higher concentrations.

Orientations Futures

There are several future directions for research on N-(3-thienylmethyl)-9H-purin-6-amine 2179 and P2Y1 receptors. One direction is to investigate the role of P2Y1 receptors in various pathological conditions, such as stroke, Alzheimer's disease, and cancer, and to evaluate the potential of P2Y1 receptor antagonists, including this compound 2179, as therapeutic agents. Another direction is to develop more potent and selective P2Y1 receptor antagonists, which may have improved efficacy and reduced off-target effects. Finally, further studies are needed to elucidate the downstream signaling pathways and physiological effects of P2Y1 receptor activation and inhibition, which may provide new insights into the role of purinergic signaling in health and disease.

Applications De Recherche Scientifique

N-(3-thienylmethyl)-9H-purin-6-amine 2179 has been extensively used in scientific research to investigate the role of P2Y1 receptors in various biological processes. For example, this compound 2179 has been used to study the effect of P2Y1 receptor antagonism on platelet aggregation and thrombosis, as well as on the release of neurotransmitters in the brain. This compound 2179 has also been used to investigate the role of P2Y1 receptors in inflammatory and neurodegenerative diseases.

Propriétés

IUPAC Name |

N-(thiophen-3-ylmethyl)-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S/c1-2-16-4-7(1)3-11-9-8-10(13-5-12-8)15-6-14-9/h1-2,4-6H,3H2,(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSANEOBAJIAOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CNC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290008 | |

| Record name | N-(3-Thienylmethyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101396-93-4 | |

| Record name | N-(3-Thienylmethyl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101396-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Thienylmethyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6058205.png)

![2-methoxy-4-[(4-oxo-1,3-thiazolidin-2-ylidene)carbonohydrazonoyl]phenyl dimethylcarbamate](/img/structure/B6058216.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6058223.png)

![methyl 2-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058231.png)

![3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6058234.png)

![1-[benzyl(methyl)amino]-3-(5-{[isopropyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6058242.png)

![1-[2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6058254.png)

![3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6058266.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B6058274.png)

![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6058288.png)

![N-(2,3-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6058300.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6058314.png)

![3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)